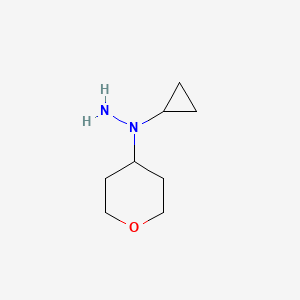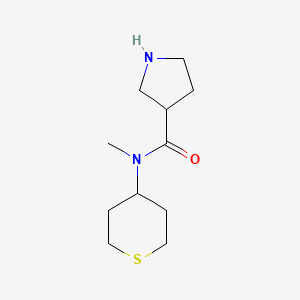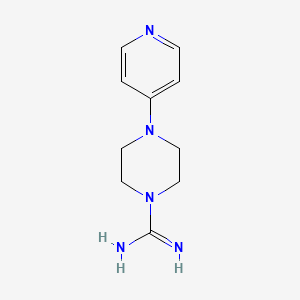
2-氰基-N-环丙基-N-(四氢-2H-吡喃-4-基)乙酰胺
描述
“2-cyano-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide” is a compound that can be used for pharmaceutical testing . It is a heterocyclic compound that has drawn significant attention from scientists due to its potential.
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the Knoevenagel condensation and the electrocyclization reaction are commonly used in the synthesis of 2H-Pyrans .科学研究应用
抗菌应用
- 基于类似结构基序合成的新型多官能化非环和杂环染料前体对一系列受试生物表现出显着的抗菌活性。这些化合物专为纺织品整理和染色而设计,既表现出抗菌功效,又表现出抗真菌功效,有时甚至超过标准处理方法。这项研究证明了氰基乙酰胺衍生物在开发用于各种应用(包括医疗保健和材料科学)的新型抗菌剂中的潜力 (Shams 等人,2011)。
抗肿瘤应用
- 已评估源自类似结构的化合物的抗肿瘤活性。一项探索源自 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺的杂环化合物合成的研究揭示了对各种人类癌细胞系显着的抑制作用。这突出了此类化合物在肿瘤学研究中的潜力,为开发新的化疗剂做出了贡献 (Shams 等人,2010)。
抗氧化活性
- 由吡唑-乙酰胺衍生物构建的配位配合物表现出显着的抗氧化活性。这些发现表明此类结构在探索抗氧化特性中的效用,这对于对抗氧化应激相关疾病至关重要 (Chkirate 等人,2019)。
合成应用
- 已开发出涉及环丙基亚乙酸和酯的新合成方法,以促进杂环化合物的合成,包括 4-卤甲基-2(5H)-呋喃酮和 4-卤-5,6-二氢-2H-吡喃-2-酮。这些反应强调了环丙基和吡喃衍生物在有机合成中的多功能性,为具有潜在药用价值的不同杂环骨架提供了途径 (Huang 和 Zhou,2002)。
属性
IUPAC Name |
2-cyano-N-cyclopropyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNESCUIAHNLDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477524.png)



![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477531.png)
![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477532.png)



![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)

![2-(Methoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477541.png)